Methyl 5-methyl-1H-imidazole-2-carboxylate CAS 40253-45-0 properties
Methyl 5-methyl-1H-imidazole-2-carboxylate CAS 40253-45-0 properties
This guide provides a comprehensive technical analysis of Methyl 5-methyl-1H-imidazole-2-carboxylate (CAS 40253-45-0), a critical heterocyclic building block in medicinal chemistry.[1]
Executive Summary
Methyl 5-methyl-1H-imidazole-2-carboxylate (CAS 40253-45-0) is a functionalized imidazole derivative widely utilized as a pharmacophore in drug discovery.[1] Its structural core—a 2,4(5)-disubstituted imidazole—serves as a bioisostere for amide bonds and histidine residues, making it pivotal in the design of kinase inhibitors , angiotensin II receptor antagonists , and anti-inflammatory agents . This guide details its physicochemical profile, validated synthesis protocols, and reactivity patterns essential for high-precision organic synthesis.
Physicochemical Profile
The compound exists as a tautomeric mixture in solution, equilibrating between the 4-methyl and 5-methyl forms due to the labile proton on the pyrrole-like nitrogen.[1]
| Property | Specification |
| CAS Number | 40253-45-0 |
| IUPAC Name | Methyl 5-methyl-1H-imidazole-2-carboxylate |
| Molecular Formula | C₆H₈N₂O₂ |
| Molecular Weight | 140.14 g/mol |
| Appearance | White to pale yellow crystalline solid |
| Solubility | Soluble in MeOH, EtOH, DMSO, DMF; sparingly soluble in water |
| pKa (Predicted) | ~11.5 (NH), ~3.0 (Conjugate acid of pyridine-like N) |
| H-Bond Donors | 1 (NH) |
| H-Bond Acceptors | 3 (N, C=O, O-Me) |
Synthetic Routes & Manufacturing[1][3]
The synthesis of 2-substituted imidazoles requires overcoming the inherent lack of reactivity at the C2 position towards electrophilic aromatic substitution. The most robust method involves C2-lithiation of a protected intermediate.
Method A: The Lithiation-Carboxylation Protocol (Gold Standard)
This route ensures high regioselectivity and yield by utilizing a blocking group to direct the lithiation to the C2 position.
Step-by-Step Protocol:
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Protection:
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React 4-methylimidazole with benzyl chloride (BnCl) or SEM-chloride in the presence of a base (e.g., K₂CO₃ in DMF) to form 1-benzyl-4-methylimidazole.[1]
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Note: This produces a mixture of 1,4- and 1,5-isomers, but both converge to the same product after deprotection.
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Lithiation:
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Dissolve the protected imidazole in anhydrous THF under Argon at -78°C.
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Add n-Butyllithium (n-BuLi) (1.1 equiv) dropwise.[1] Stir for 30–60 minutes. The lithium selectively deprotonates the C2 position (the most acidic ring proton).
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Quenching (Carboxylation):
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Add Methyl Chloroformate (ClCOOMe) or Dimethyl Carbonate (1.2 equiv) to the lithiated species at -78°C.
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Allow the reaction to warm to room temperature.[2]
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Deprotection:
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For Benzyl: Hydrogenolysis using H₂ (1 atm) and Pd/C catalyst in methanol.
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For SEM: Treatment with TFA or TBAF.
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Purification:
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Recrystallization from Ethyl Acetate/Hexanes or column chromatography (DCM:MeOH).
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Method B: The Radziszewski-Type Condensation (Scale-Up Route)
For industrial scales, a condensation approach avoids organolithium reagents.[1]
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Reagents: Methyl 2-amino-2-iminoacetate (or equivalent amidine) + Chloroacetone.[1]
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Mechanism: Cyclocondensation followed by dehydration. While cheaper, this route often suffers from lower yields and complex purification due to polymerization side products.
Visualization: Synthesis Pathway (Method A)
Caption: Step-wise synthesis via C2-lithiation, ensuring regioselective carboxylation.
Reactivity & Functionalization[1]
Understanding the reactivity profile of CAS 40253-45-0 is crucial for downstream derivatization.[1]
Tautomerism & N-Alkylation
In solution, the molecule exists in equilibrium. When reacting with alkyl halides (R-X), a mixture of regioisomers is formed:
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Major Product: Often the 1,4-disubstituted product (sterically less hindered).
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Minor Product: The 1,5-disubstituted product.
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Control Strategy: Use bulky protecting groups or specific solvent effects to shift the ratio.
Ester Manipulation
The methyl ester at C2 is electron-deficient due to the adjacent sp² nitrogens.
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Hydrolysis: Rapidly converts to the carboxylic acid (LiOH/THF/H₂O) or the carboxylate salt.
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Amidation: Reacts with amines (primary/secondary) to form imidazole-2-carboxamides, a common motif in kinase inhibitors.[1]
Visualization: Tautomerism & Alkylation[1]
Caption: Tautomeric equilibrium leads to regioisomeric mixtures upon N-alkylation.
Medicinal Chemistry Applications
Kinase Inhibition
The imidazole-2-carboxylate core serves as a hinge-binding motif in ATP-competitive inhibitors.[1] The ester group can be converted to an amide that forms hydrogen bonds with the kinase hinge region (e.g., in p38 MAP kinase or Aurora kinase inhibitors).
Angiotensin II Receptor Antagonists
While "Sartans" typically contain a biphenyl-tetrazole scaffold, imidazole-5-carboxylic acids are precursors to the imidazole core found in Olmesartan and Azilsartan .[1] This specific methyl ester derivative allows for the fine-tuning of lipophilicity during the lead optimization phase.
Safety & Handling (SDS Summary)
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Signal Word: WARNING
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Handling:
References
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ChemicalBook. (2024). Synthesis of 4-Methylimidazole-2-carboxylic acid. Retrieved from
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PubChem. (2024). Methyl 1H-imidazole-2-carboxylate Compound Summary. National Library of Medicine. Retrieved from
- Nikolaenkova, E. B., et al. (2019). Reactivity of oximes of 1-aryl(hetaryl)-2-(hydroxyamino)propan-1-ones with ethyl glyoxylate. Russian Chemical Bulletin.
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Organic Syntheses. (2010). General methods for Imidazole functionalization. Retrieved from
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Fisher Scientific. (2024). Safety Data Sheet: 1-Methyl-1H-imidazole-2-carboxylic acid derivatives. Retrieved from
